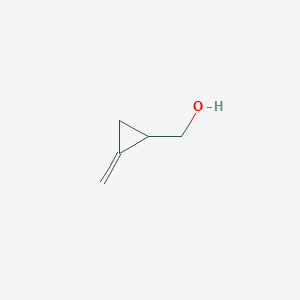
1-Boc-2-methylpiperidine-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperidine derivatives has been explored through various methods. For instance, the synthesis of (S)-1-Boc-3-hydroxypiperidine from 3-hydroxypyridine involves hydrogenation catalyzed by 5%Rh/C, chiral resolution, and reaction with (Boc)2O in the presence of triethylamine, achieving an overall yield of about 40% (Wang Junming, 2013). Another method describes an asymmetric synthesis for trans-methylpipecolic acids, leveraging Sharpless epoxidation, regioselective ring opening, and ring-closing metathesis to construct the piperidine ring (C. Alegret et al., 2007).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including 1-Boc-2-methylpiperidine-4-carboxylic Acid, is critical for their function as building blocks in organic synthesis. The presence of the Boc (tert-butyloxycarbonyl) group provides a way to protect the amine functionality during synthesis, allowing for selective reactions to occur at other sites of the molecule. The molecular structure, particularly the configuration of the methyl and carboxylic acid groups, plays a significant role in the chemical reactivity and the ability to form desired products.
Chemical Reactions and Properties
Piperidine derivatives participate in a variety of chemical reactions, highlighting their versatility in organic synthesis. For example, the catalyzed dehydrative condensation between carboxylic acids and amines demonstrates the reactivity of carboxylic acid derivatives in forming amide bonds, a fundamental reaction in peptide synthesis (Ke Wang et al., 2018).
Aplicaciones Científicas De Investigación
1-Boc-2-methylpiperidine-4-carboxylic Acid is a chemical compound used in various scientific fields . Here are a couple of potential applications:
-
Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Method : The exact method of how 1-Boc-2-methylpiperidine-4-carboxylic Acid is used in the synthesis of indole derivatives is not specified in the source .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
-
Piperidine Derivatives
- Field : Pharmaceutical Industry
- Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Method : The exact method of how 1-Boc-2-methylpiperidine-4-carboxylic Acid is used in the synthesis of piperidine derivatives is not specified in the source .
- Results : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
-
Nanotechnology
- Field : Nanotechnology
- Application : Carboxylic acids, including 1-Boc-2-methylpiperidine-4-carboxylic Acid, can be used in nanotechnology for the modification of the surface of metallic nanoparticles .
- Method : The exact method of how 1-Boc-2-methylpiperidine-4-carboxylic Acid is used in nanotechnology is not specified in the source .
- Results : The modification of the surface of metallic nanoparticles can lead to enhanced properties and functionalities, which can be beneficial in various applications in nanotechnology .
-
Polymers
- Field : Polymer Science
- Application : Carboxylic acids can be used in the synthesis or modification of synthetic or natural polymers .
- Method : The exact method of how 1-Boc-2-methylpiperidine-4-carboxylic Acid is used in the synthesis or modification of polymers is not specified in the source .
- Results : The use of carboxylic acids in polymers can lead to the creation of materials with unique properties and functionalities, which can be beneficial in various applications in polymer science .
-
Medicinal Chemistry
- Field : Medicinal Chemistry
- Application : 1-Boc-2-methylpiperidine-4-carboxylic Acid is used in the synthesis of various medicinal compounds . It can be used as a building block in the synthesis of complex molecules that have potential therapeutic applications .
- Method : The exact method of how 1-Boc-2-methylpiperidine-4-carboxylic Acid is used in medicinal chemistry is not specified in the source .
- Results : The use of 1-Boc-2-methylpiperidine-4-carboxylic Acid in medicinal chemistry can lead to the creation of new drugs with potential therapeutic benefits .
-
Organic Synthesis
- Field : Organic Synthesis
- Application : Carboxylic acids, including 1-Boc-2-methylpiperidine-4-carboxylic Acid, can be used in organic synthesis for the production of small molecules .
- Method : The exact method of how 1-Boc-2-methylpiperidine-4-carboxylic Acid is used in organic synthesis is not specified in the source .
- Results : The use of carboxylic acids in organic synthesis can lead to the creation of a variety of organic compounds with diverse properties and functionalities .
Propiedades
IUPAC Name |
2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-7-9(10(14)15)5-6-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCRXMSJGZWACP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-2-methylpiperidine-4-carboxylic Acid | |
CAS RN |
1250959-07-9 |
Source


|
| Record name | rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[4-(Decyloxy)phenyl]pyrimidin-5-OL](/img/structure/B50721.png)

![(S)-2-Amino-2-[(S)-2-methylenecyclopropyl]acetic acid](/img/structure/B50723.png)